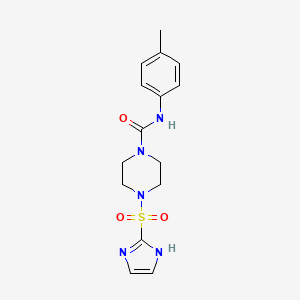![molecular formula C15H28N2O5 B7092794 Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate](/img/structure/B7092794.png)
Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, an azetidine ring, and a bis(2-methoxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a diol precursor under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring is often introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.
Attachment of the Bis(2-methoxyethyl)amino Group: This step involves the nucleophilic substitution of a halogenated intermediate with bis(2-methoxyethyl)amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways, resulting in therapeutic effects or other desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-ylmethyl 3-[bis(2-hydroxyethyl)amino]azetidine-1-carboxylate: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.
Oxolan-2-ylmethyl 3-[bis(2-ethoxyethyl)amino]azetidine-1-carboxylate: Similar structure but with ethoxyethyl groups instead of methoxyethyl groups.
Uniqueness
Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-19-8-5-16(6-9-20-2)13-10-17(11-13)15(18)22-12-14-4-3-7-21-14/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTKLJIKWKEEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1CN(C1)C(=O)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate](/img/structure/B7092726.png)
![5-[(Diethylsulfamoylamino)methyl]-1-methyl-3-oxo-2-phenylpyrazole](/img/structure/B7092732.png)
![3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide](/img/structure/B7092740.png)
![4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide](/img/structure/B7092749.png)

![3-Fluoropropyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B7092761.png)
![3-Fluoropropyl 4-[(4-fluorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B7092767.png)




![2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7092800.png)
![5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol](/img/structure/B7092808.png)
![1-[4-(1-Ethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-2,2-dimethoxyethanone](/img/structure/B7092816.png)
